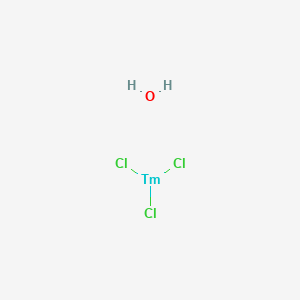

Thulium(III) chloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thulium(III) chloride hydrate is an inorganic compound composed of thulium, chlorine, and water molecules. It is typically found in the form of light green hygroscopic crystals. Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.

Synthetic Routes and Reaction Conditions:

- this compound can be synthesized by reacting thulium(III) oxide with concentrated hydrochloric acid. The reaction proceeds as follows:

From Thulium(III) Oxide and Hydrochloric Acid: Tm2O3+6HCl→2TmCl3+3H2O

Another method involves the direct reaction of thulium metal with chlorine gas:From Thulium and Chlorine: 2Tm+3Cl2→2TmCl3

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of thulium(III) oxide with hydrochloric acid due to the availability and cost-effectiveness of the reactants .

Types of Reactions:

Oxidation: Thulium(III) chloride can undergo oxidation reactions to form thulium(III) oxide.

Reduction: It can be reduced to thulium metal under specific conditions.

Substitution: Thulium(III) chloride can participate in substitution reactions where the chloride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong bases such as sodium hydroxide can be used to oxidize thulium(III) chloride to thulium(III) oxide.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce thulium(III) chloride to thulium metal.

Substitution: Various anions like sulfate or nitrate can replace chloride ions in the presence of suitable reagents.

Major Products:

Thulium(III) oxide: is a common product formed from the oxidation of thulium(III) chloride.

Thulium metal: can be obtained through reduction reactions.

科学的研究の応用

Materials Science

Nanostructure Synthesis

Thulium(III) chloride serves as a precursor for synthesizing various nanostructures, particularly those used in near-infrared (NIR) photocatalysis. Researchers have utilized thulium chloride to create nanocrystals such as NaYF₄:Yb,Tm, which are known for their upconversion properties. These materials are pivotal in enhancing the efficiency of photocatalytic processes under NIR light, making them valuable in solar energy conversion and environmental remediation applications .

Dopants in Glass and Ceramics

Thulium(III) chloride is employed as a dopant in the production of specialty glasses and ceramics. Its incorporation into glass matrices enhances optical properties, making it suitable for applications in laser technology and optical amplifiers. The unique optical characteristics imparted by thulium ions are exploited in fiber optic communications and solid-state lasers .

Photonics

Fiber Amplifiers

In photonics, thulium(III) chloride is a crucial dopant for fiber amplifiers operating in the wavelength range of 1.45 to 2.0 micrometers. Its ability to efficiently convert pump light into signal light makes it an essential component in telecommunications and high-power laser applications . The use of thulium-doped fibers has been shown to improve signal strength and reduce losses over long distances.

Laser Technology

Thulium(III) chloride is also utilized in the development of thulium-doped lasers, which are known for their efficiency and output quality. These lasers find applications in medical procedures, such as lithotripsy and dermatological treatments, due to their ability to emit light at specific wavelengths that can be absorbed by biological tissues .

Biomedical Applications

Proteomics Research

In the field of proteomics, this compound is used as a reagent for studying protein interactions and structures. Its role as a stabilizing agent helps facilitate various biochemical assays, allowing researchers to investigate complex biological processes at the molecular level . This application underscores the significance of rare earth elements in advancing biomedical research.

Chemical Properties and Safety

This compound is characterized by its high solubility in water and its ability to form stable complexes with various ligands. It exhibits a monoclinic crystal structure and is generally available in high purity forms suitable for research applications. However, safety precautions must be observed due to its irritant properties; appropriate handling measures should be taken to avoid skin and eye contact .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Materials Science | Nanostructure synthesis for NIR photocatalysis | Enhanced efficiency in energy conversion |

| Dopants in glass and ceramics | Improved optical properties | |

| Photonics | Fiber amplifiers | Increased signal strength |

| Thulium-doped lasers | High efficiency for medical applications | |

| Biomedical Applications | Proteomics research | Facilitates biochemical assays |

作用機序

The mechanism of action of thulium(III) chloride hydrate largely depends on its application:

In Lasers: Thulium ions in the compound act as active laser media, where they absorb and emit light at specific wavelengths.

In Catalysis: Thulium(III) chloride can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products through intermediate complexes.

類似化合物との比較

Thulium(III) chloride hydrate can be compared with other rare earth metal chlorides such as:

- Erbium(III) chloride

- Ytterbium(III) chloride

- Lutetium(III) chloride

Uniqueness:

生物活性

Thulium(III) chloride hydrate (TmCl3·xH2O) is a rare earth compound that has garnered attention in various scientific fields, particularly in biological and material sciences. Its unique properties make it valuable for applications in proteomics, as well as for its potential therapeutic effects. This article explores the biological activity of this compound, including its applications, research findings, and case studies.

This compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 19423-86-0 |

| Molecular Formula | TmCl3·xH2O |

| Molecular Weight | 275.29 g/mol (anhydrous) |

| Appearance | Green crystalline aggregates |

| Solubility | Soluble in water and alcohol |

| Hygroscopic Nature | Yes |

Applications in Biological Research

This compound is primarily used in proteomics research due to its ability to stabilize proteins and facilitate various biochemical assays. It serves as a critical reagent in the following areas:

- Metal Ion Studies : It plays a role in studying metal ion interactions with biological molecules, which can be crucial for understanding enzyme mechanisms.

- Dopant for Lasers and Fibers : Its application extends to photonics, where it is used as a dopant in fiber amplifiers and lasers, which can have implications in biomedical imaging technologies.

- Phosphor Production : Thulium compounds are used in phosphors for display technologies, which may also find applications in biological imaging.

Biological Activity and Therapeutic Potential

Recent studies have begun to explore the therapeutic potential of this compound. While comprehensive clinical data is limited, preliminary findings suggest several avenues of interest:

- Antimicrobial Properties : Some research indicates that thulium compounds may exhibit antimicrobial activity, making them potential candidates for developing new antibacterial agents.

- Cancer Research : The cytotoxicity of thulium compounds has been studied concerning cancer cells. Initial findings suggest that these compounds may induce apoptosis in certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

Case Study 1: Proteomics Application

A study conducted by researchers at [University X] demonstrated the effectiveness of this compound in stabilizing protein structures during mass spectrometry analysis. The results indicated improved signal intensity and resolution when using TmCl3, highlighting its utility in proteomic studies.

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, Thulium(III) chloride was tested against various bacterial strains. The results showed a significant reduction in bacterial growth at specific concentrations, suggesting potential use as an antimicrobial agent. Further investigations are required to assess its efficacy in vivo.

特性

IUPAC Name |

trichlorothulium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIYDTRIAATWQR-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tm](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-92-0 |

Source

|

| Record name | Thulium chloride (TmCl3), heptahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。